molecular formula C13H22N2S B5661646 N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine

Cat. No.: B5661646
M. Wt: 238.39 g/mol
InChI Key: RPVACLUYJCXYEJ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a methylthiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the methylthiophenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine: A simpler analog with a single methyl group on the piperidine ring.

    N,N-dimethylpiperidine: Similar structure but lacks the methylthiophenylmethyl group.

    Thiophenylmethylpiperidine: Contains the thiophenylmethyl group but lacks the dimethylamino substitution.

Uniqueness

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine is unique due to the presence of both the dimethylamino and methylthiophenylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,1-dimethyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-11-4-5-13(16-11)10-15(3)12-6-8-14(2)9-7-12/h4-5,12H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVACLUYJCXYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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